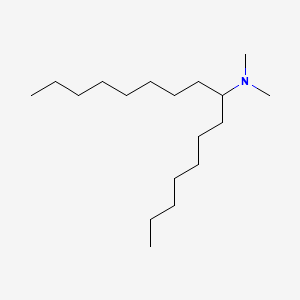

N,N-Dimethyl-1-heptylnonylamine

Description

Properties

CAS No. |

24539-84-2 |

|---|---|

Molecular Formula |

C18H39N |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

N,N-dimethylhexadecan-8-amine |

InChI |

InChI=1S/C18H39N/c1-5-7-9-11-13-15-17-18(19(3)4)16-14-12-10-8-6-2/h18H,5-17H2,1-4H3 |

InChI Key |

MIKNUMIDJALAPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation and Alkylation of Aldehyde Cyanohydrins

One classical method involves the hydrogenation and alkylation of aldehyde cyanohydrins in the presence of a hydrogenation catalyst such as nickel or cobalt catalysts. The process typically uses aldehyde cyanohydrins (including higher aldehyde cyanhydrins) and aliphatic aldehydes as alkylating agents. The reaction is carried out in an inert organic solvent that dissolves both reactants and products without interfering chemically.

- Catalysts: Nickel, cobalt, fused nickel-cobalt, copper chromite, Raney nickel, or Baney nickel.

- Solvents: Alcohols (methanol, ethanol, isopropanol), ethers (dimethyl ether), acetals (methylal), and organic amides (dimethylformamide).

- Conditions: Temperature range 25–200 °C, pressure typically 1 atmosphere but can be increased to 200–700 atmospheres for hydrogenation.

- Catalyst loading: Significantly higher than typical hydrogenations, ranging from 5% to over 250% by weight relative to aldehyde cyanohydrin to optimize yield.

- Reaction time: Approximately 1 hour.

| Example | Cyanohydrin (parts) | Aldehyde (parts) | Solvent (parts) | Catalyst (parts) | Temp (°C) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|---|---|

| 3 | 14 (formaldehyde cyanhydrin) | 15.6 (formaldehyde) | 140 (methanol) | 20 (nickel) | 97–107 | 45.5 | N-dimethylethanolamine |

| 4 | 7 (formaldehyde cyanhydrin) | 7.8 (formaldehyde) | 140 (methanol) | 20 (cobalt) | 95–110 | 75 | N-dimethylethanolamine |

This method is adaptable to various aldehyde and ketone cyanohydrins and aldehydes to produce different N-substituted alkanolamines, including N,N-dimethyl derivatives with long alkyl chains by selecting appropriate aldehydes.

Supported Palladium-Catalyzed Addition and Reduction of N,N-Dimethylformamide with Methanol

A more recent and environmentally friendly method involves the synthesis of N,N-dimethylalkanolamines by the addition reaction of N,N-dimethylformamide (DMF) with methanol in the presence of a supported palladium catalyst, followed by hydrogenation under mild conditions.

- Catalyst: Supported Pd catalyst (Pd-X/Y), where X is a ligand such as phenol, 2'-dihydroxybiphenyl, binaphthol, or propofol.

- Reaction conditions:

- Addition reaction at 40–50 °C for 2–4 hours.

- Hydrogenation at 5–9 barg hydrogen pressure for 3–7 hours.

- Molar ratio: DMF to methanol from 1:1.4 to 1:2.

- Catalyst loading: 15–20 wt% relative to DMF.

- Product separation: Continuous rectification under reduced pressure (~8 mmHg) with reflux ratio ~1.5.

Performance data from examples:

| Catalyst No. | Conversion of N,N-Dimethylformamide (%) | Selectivity to N,N-Dimethylalkanolamine (%) |

|---|---|---|

| 1 | 97 | 95 |

| 2 | 98 | 97 |

| 3 | 97 | 96 |

| 4 | 99 | 98 |

This method avoids hazardous reagents such as ethylene oxide or chloroethanol, reduces waste generation, and improves safety and environmental compatibility.

Reaction of Dimethylamine with Long-Chain Alkyl Epoxides or Ethylene Oxide Derivatives

Another approach involves the reaction of dimethylamine aqueous solution with alkyl epoxides or ethylene oxide derivatives to produce N,N-dimethylalkanolamines.

- Raw materials: Dimethylamine aqueous solution (e.g., 33%), ethylene oxide or substituted epoxides.

- Conditions: Heating in an autoclave at 40–140 °C under nitrogen atmosphere.

- Reaction time: Several hours (e.g., 4 hours).

- Separation: Product isolation by distillation or extraction.

Though this method is more commonly used for shorter-chain amines like N,N-dimethyldiglycolamine, it can be adapted for longer alkyl chains by using corresponding epoxides.

Formamide Derivative Route with Subsequent Hydrolysis and Reduction

This synthetic route involves preparing N-methyl or N,N-dimethyl formamide derivatives of alkyl amines, followed by hydrolysis and reduction steps.

- Step 1: Preparation of N-methyl-N-(alkylformyl)amine by reaction of alkyl halides with N-methylformamide in the presence of base.

- Step 2: Hydrolysis of formamide derivative in acidic aqueous solution at reflux.

- Step 3: Extraction and basification to liberate the amine.

- Step 4: Purification by distillation under vacuum.

This method is well-documented for aromatic and aliphatic amines and can be modified for long-chain amines like this compound.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation of Aldehyde Cyanohydrins | Aldehyde cyanohydrins, aldehydes | Ni, Co, Raney Ni | 25–200 °C, high H2 pressure | High conversion, adaptable to various alkyl chains | Requires high catalyst loading, high pressure |

| Pd-Catalyzed Addition and Reduction of DMF with Methanol | N,N-Dimethylformamide, methanol | Supported Pd catalyst | 40–50 °C, 5–9 barg H2 | High selectivity, mild conditions, environmentally friendly | Requires Pd catalyst, precise control |

| Dimethylamine with Alkyl Epoxides | Dimethylamine, alkyl epoxides | None or basic catalyst | 40–140 °C | Simple reagents, scalable | Limited to available epoxides, side reactions possible |

| Formamide Derivative Hydrolysis and Reduction | Alkyl halides, N-methylformamide | Base, acid | Reflux, vacuum distillation | Well-established, pure products | Multi-step, longer process |

Research Outcomes and Data Tables

Catalyst Performance in Pd-Catalyzed Method

| Catalyst Ligand | Conversion (%) | Selectivity (%) |

|---|---|---|

| Phenol | 97 | 95 |

| 2'-Dihydroxybiphenyl | 98 | 97 |

| Binaphthol | 97 | 96 |

| Propofol | 99 | 98 |

Hydrogenation of Formaldehyde Cyanohydrin to N,N-Dimethylethanolamine

| Catalyst | Temp (°C) | Pressure (atm) | Conversion (%) | Notes |

|---|---|---|---|---|

| Nickel | 97–107 | ~700 | 45.5 | Methanol solvent |

| Cobalt | 95–110 | ~700 | 75 | Methanol solvent, higher conversion |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-heptylnonylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to primary or secondary amines under specific conditions.

Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Primary or secondary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry: N,N-Dimethyl-1-heptylnonylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the preparation of surfactants and emulsifiers.

Biology: In biological research, this compound is used to study the interactions of amines with biological membranes and receptors. It is also employed in the development of novel pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals, including corrosion inhibitors, lubricants, and plasticizers. Its surfactant properties make it valuable in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-heptylnonylamine involves its interaction with molecular targets such as receptors and enzymes. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyl-1-heptylnonylamine with structurally related aliphatic and aromatic amines, emphasizing molecular features, physicochemical properties, and applications.

Structural and Functional Differences

- Chain Length and Hydrophobicity: this compound (C₁₆) exhibits significantly higher hydrophobicity compared to shorter-chain analogs like N,N-Dimethyldecylamine (C₁₀) and N,1-Dimethylhexylamine (C₆). This property makes it more suitable for nonpolar applications, such as lipid-soluble surfactants or lubricant additives . In contrast, N,N-Dimethylethanolamine (C₂ with a hydroxyl group) is hydrophilic and water-miscible, enabling its use in aqueous formulations like coatings and drug delivery systems .

- Functional Groups: The absence of oxygen or aromatic rings in this compound distinguishes it from compounds like N,N-Dimethyl-1-naphthylamine (aromatic) and N,N-Dimethylethanolamine (hydroxyl-containing). Aromatic amines often exhibit higher toxicity and are used in dyes or polymers, whereas hydroxylated amines serve as polar solvents .

Physicochemical Properties

- Boiling Points: Longer-chain amines generally have higher boiling points due to increased van der Waals interactions. For example, N,N-Dimethyldecylamine (C₁₀) boils at ~250°C, whereas this compound (C₁₆) likely exceeds 300°C, though exact data are unavailable . Shorter-chain analogs like N,1-Dimethylhexylamine (C₆) are volatile (bp ~135°C), posing higher inhalation risks .

- Solubility: Water solubility decreases with chain length. N,N-Dimethylethanolamine is fully miscible in water, while this compound is insoluble, favoring organic solvents like hexane or chloroform .

Q & A

Q. What safety protocols are critical when handling this compound in aerobic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.